molecular formula C17H18O5 B5771056 4-methylphenyl 3,4,5-trimethoxybenzoate

4-methylphenyl 3,4,5-trimethoxybenzoate

Cat. No. B5771056
M. Wt: 302.32 g/mol
InChI Key: GWDYRDQJDNNCME-UHFFFAOYSA-N
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Description

4-methylphenyl 3,4,5-trimethoxybenzoate, also known as MPTB, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. MPTB is a synthetic compound that belongs to the class of benzoates and is composed of a 4-methylphenyl group and three methoxy groups.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Researchers have synthesized new amides of 3,4,5-trimethoxybenzoic acid with heterocyclic bases, which demonstrated tranquillizing and analgesic effects, indicating potential pharmacological applications (Vargha et al., 1962).

Applications in Natural Product Synthesis

  • The 3,4,5-trimethoxypIieiiyl substituent, a key structure in various natural products, can be introduced efficiently via carbon-carbon bond formation using 3,4,5-trimethoxyphenyllithium. This method is significant for the synthesis of natural product derivatives (Hoye & Kaese, 1982).

Biochemical Studies

  • A strain of Pseudomonas putida has been found to oxidize 3,4,5-trimethoxybenzoic acid, an important insight into microbial metabolism and potential biotechnological applications (Donnelly & Dagley, 1980).

Chemical Synthesis and Potential Medical Applications

  • A series of basic esters of 3,4,5-trimethoxybenzoic acid was synthesized, with some compounds exhibiting antihypertensive and local anesthetic activities (Vazakas & Doluisio, 1964).

Organometallic Chemistry

  • The mercuriation of 3,4,5-trimethoxybenzoic acid has been studied, leading to the synthesis of novel organometallic compounds (Vicente et al., 1992).

Analytical Chemistry

  • A study on the determination of Abraham model solute descriptors for 3,4,5-trimethoxybenzoic acid enhances our understanding of its solubility and interactions with various solvents, useful in analytical and pharmaceutical chemistry (Hart et al., 2018).

Atmospheric Chemistry

  • Research on the light-induced heterogeneous ozone processing of 3,4,5-trimethoxybenzaldehyde adsorbed on particles reveals insights into atmospheric reactions and potential environmental impacts (Net, Gligorovski & Wortham, 2010).

properties

IUPAC Name

(4-methylphenyl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-11-5-7-13(8-6-11)22-17(18)12-9-14(19-2)16(21-4)15(10-12)20-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDYRDQJDNNCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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